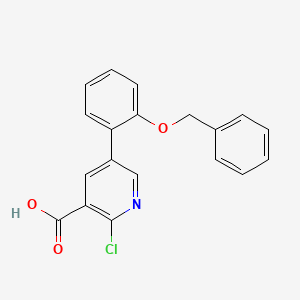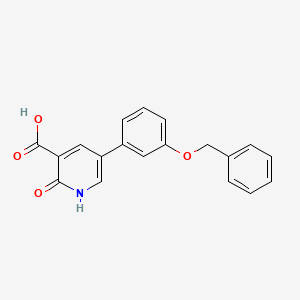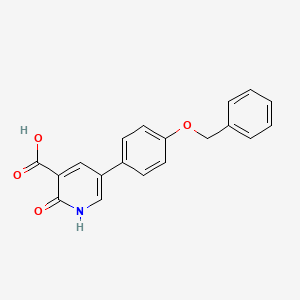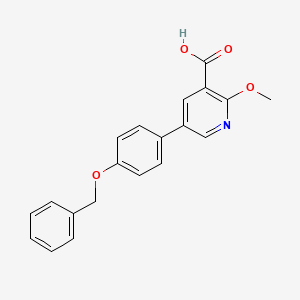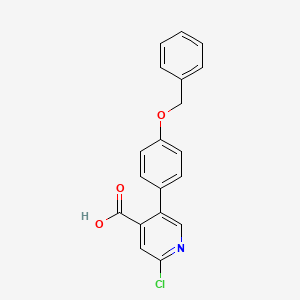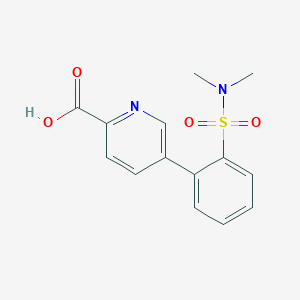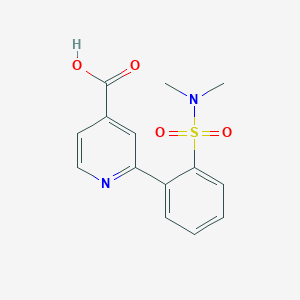
2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid (2-DMSI) is a synthetic organic compound that has been used in a variety of laboratory and research applications. It is a derivative of isonicotinic acid (INA) and is commonly referred to as 2-DMSI. 2-DMSI is a white, crystalline solid with a melting point of approximately 95°C and is available in 95% purity. The compound has been studied extensively in the fields of biochemistry, physiology, and pharmacology and has been used in many laboratory experiments.
Scientific Research Applications
2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been used extensively in scientific research and laboratory experiments. It has been used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of drugs on the body. Additionally, it has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to investigate the structure-activity relationships of various compounds.
Mechanism of Action
2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% is a competitive inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. When 2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% binds to AChE, it prevents the enzyme from breaking down acetylcholine, resulting in increased levels of the neurotransmitter in the brain. This increased level of acetylcholine can lead to increased alertness, improved memory, and increased focus.
Biochemical and Physiological Effects
2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and alertness. Additionally, it has been shown to increase the activity of the enzyme acetylcholinesterase, which can lead to increased levels of the neurotransmitter dopamine. Finally, it has been shown to increase the activity of the enzyme adenosine triphosphate (ATP), which is responsible for energy production in cells.
Advantages and Limitations for Lab Experiments
2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high purity of 95%. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. However, 2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% also has some limitations. It is a relatively weak inhibitor of AChE, so it may not be suitable for experiments that require a stronger inhibitor. Additionally, it is not soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments.
Future Directions
The use of 2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% in scientific research and laboratory experiments has a wide variety of applications. Some potential future directions for research include:
1. Investigating the effects of 2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% on other enzymes and neurotransmitters, such as glutamate and serotonin.
2. Developing new methods for synthesizing 2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% in order to reduce cost and improve purity.
3. Investigating the effects of 2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% on other physiological processes, such as metabolism and cell signaling.
4. Developing new methods for delivering 2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% to target tissues in order to increase its efficacy.
5. Investigating the effects of 2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% on the development and progression of various diseases, such as Alzheimer’s disease and Parkinson’s disease.
6. Investigating the potential therapeutic applications of 2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%, such as the treatment of depression and anxiety.
7. Investigating the potential of 2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% as an adjuvant for vaccines.
8. Investigating the potential of 2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% as a diagnostic tool for the early detection of various diseases.
9. Developing new methods for synthesizing other derivatives of 2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% in order to increase its efficacy.
10. Investigating the potential of 2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% as an insecticide.
Synthesis Methods
2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% can be synthesized in a two-step process. First, the INA is reacted with dimethyl sulfate in an aqueous solution of potassium hydroxide. The reaction produces a 2-dimethylsulfamoylphenyl isonicotinic acid (2-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%) intermediate, which is then isolated and purified. The final product is a white crystalline solid with a purity of 95%.
properties
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-11(13)12-9-10(14(17)18)7-8-15-12/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQSLHLWRWDAEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

